Tau-fluvalinate
Overview
Description
Tau-fluvalinate is a synthetic pyrethroid insecticide and miticide widely used in apiculture to control the parasitic mite Varroa destructor, which affects honey bee colonies. It is known for its broad-spectrum activity and is effective against a variety of insects. The compound is an isomeric mixture and is characterized by its contact and stomach action, acting as a sodium channel modulator .
Mechanism of Action
Target of Action
Tau-fluvalinate primarily targets the sodium channel protein type 1 subunit alpha . This protein mediates the voltage-dependent sodium ion permeability of excitable membranes .
Mode of Action
This compound acts as a sodium channel modulator . It causes changes in the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and hyperexcitability . This interaction with its targets results in the disruption of normal neural activity, leading to the paralysis and eventual death of the pest.
Biochemical Pathways
It’s known that this compound affects the function of sodium channels, disrupting the normal flow of sodium ions across the nerve cell membrane . This disruption can lead to a cascade of effects downstream, including the impairment of normal neural signaling.
Pharmacokinetics
This compound is a stable, nonvolatile, viscous, heavy oil soluble in organic solvents . It’s known to have an affinity for beeswax, which can lead to its accumulation in the fat bodies of honey bees . This suggests that this compound may have significant bioaccumulation potential, which could impact its bioavailability and overall effectiveness.
Result of Action
The primary result of this compound’s action is the paralysis and death of the target pest. For example, it’s used to control Varroa destructor mites in honey bee colonies . . For instance, studies have found negative effects of this compound on honey bee learning, memory, responsiveness to sucrose, and survival, especially in high oral doses .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its effectiveness can be affected by the method of application, hive complexities, and bee behaviors . Additionally, environmental conditions such as pH and UV irradiation time can influence the photochemically-induced fluorescence spectral properties of this compound .
Biochemical Analysis
Biochemical Properties
Tau-fluvalinate interacts with voltage-gated sodium channels (VGSCs) in the nervous system of insects . The compound binds to these channels, causing prolonged depolarization and hyperexcitability . This leads to paralysis and death in insects .
Cellular Effects
This compound has been shown to have negative effects on honey bee learning, memory, responsiveness to sucrose, and survival, especially in high oral doses . It affects cognitive abilities and induces changes in energy metabolism associated with the subsets of specific neuropeptides .
Molecular Mechanism
The molecular mechanism of this compound involves interference with the recovery of action potentials through binding to voltage-gated sodium channels . This causes prolonged depolarization and hyperexcitability, leading to paralysis and death in insects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on honey bee learning, memory, responsiveness to sucrose, and survival . These effects were especially pronounced in high oral doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of this compound have been shown to have negative effects on honey bee learning, memory, responsiveness to sucrose, and survival .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to its detoxification . It is metabolized very efficiently, leading to a relatively high tolerance towards these compounds .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its solubility in organic solvents . It has a potential for particle-bound transport .
Subcellular Localization
It is known that this compound binds to voltage-gated sodium channels, which are located in the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tau-fluvalinate involves the esterification of cyano-(3-phenoxyphenyl)methanol with N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valinate. The reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired isomeric mixture .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The final product is often formulated as impregnated strips for use in beehives .
Chemical Reactions Analysis
Types of Reactions: Tau-fluvalinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various metabolites.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation Products: Various oxidized metabolites.
Hydrolysis Products: Cyano-(3-phenoxyphenyl)methanol and N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valinate.
Scientific Research Applications
Tau-fluvalinate has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides in various environmental conditions.
Medicine: Explored for its potential use in controlling parasitic mites in veterinary medicine.
Industry: Utilized in the formulation of insecticidal products for agricultural and apicultural purposes.
Comparison with Similar Compounds
Acrinathrin: Another pyrethroid insecticide with similar mode of action but different chemical structure.
Amitraz: An acaricide with a different mechanism of action, primarily affecting octopamine receptors in mites.
Uniqueness of Tau-fluvalinate: this compound is unique in its specific isomeric composition, which contributes to its effectiveness and selectivity against Varroa destructor. Its formulation as impregnated strips for beehives also sets it apart from other insecticides and acaricides .
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INISTDXBRIBGOC-XMMISQBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037555 | |
Record name | tau-Fluvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; Formulated as flowable concentrate and impregnated strips (bee hives); [Reference #1] Colorless viscous liquid; Formulated as an oil in water emulsion; [EFSA] | |
Record name | Tau-fluvalinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9474 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000001 [mmHg] | |
Record name | Tau-fluvalinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9474 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
102851-06-9 | |
Record name | Tau-fluvalinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102851-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tau-fluvalinate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tau-Fluvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .TAU.-FLUVALINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R533F643E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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